Piperazine, 4-methyl-1-propionyl- is a derivative of piperazine, a six-membered heterocyclic compound characterized by the presence of two nitrogen atoms in the ring. This compound is recognized for its diverse biological activities and pharmacological properties, making it significant in medicinal chemistry. The compound's IUPAC name is 1-(4-methylpiperazin-1-yl)propan-1-one, and it has the CAS number 63867-55-0. It serves as a building block in the synthesis of complex organic molecules and is utilized in biological research, particularly in studies related to enzyme inhibition and receptor binding .
The synthesis of Piperazine, 4-methyl-1-propionyl- can be achieved through various methods:
Industrial production typically utilizes batch or flow reactors, including microwave reactors to facilitate rapid synthesis under controlled conditions. The choice of reagents and reaction conditions can significantly affect yield and purity .
The molecular structure of Piperazine, 4-methyl-1-propionyl- can be described by its chemical formula . The structure features a piperazine ring substituted with a propionyl group at one nitrogen atom and a methyl group at the fourth position.
Key structural data includes:
Piperazine, 4-methyl-1-propionyl- participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Piperazine, 4-methyl-1-propionyl- primarily involves its interaction with neurotransmitter receptors. Specifically, piperazine derivatives are known to act as agonists at gamma-Aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission within the central nervous system. This interaction can lead to various pharmacological effects, including anxiolytic and muscle relaxant properties .
Piperazine, 4-methyl-1-propionyl- is characterized by:
Relevant chemical properties include:
Piperazine, 4-methyl-1-propionyl- has several scientific applications:
The piperazine ring (1,4-diazacyclohexane) is a privileged structural motif in medicinal chemistry, ranking as the third most prevalent N-heterocycle in FDA-approved small-molecule drugs, following piperidine and pyridine [1] [6]. Its significance stems from:
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
Therapeutic Area | Drug Examples | Key Biological Targets |
---|---|---|
Oncology | Palbociclib, Ribociclib | CDK4/6 kinases |
Psychiatry | Vortioxetine, Aripiprazole | SERT, 5-HT receptors, D2 receptors |
Infectious Diseases | Ciprofloxacin, Levofloxacin | DNA gyrase, Topoisomerase IV |
Analgesia/Inflammation | Compound 3cc (preclinical) | COX-2, TNF-α |
The 4-methyl-1-propionyl-piperazine derivative combines two strategic modifications:
Table 2: Molecular Interactions of 4-Methylpiperazine Derivatives
Structural Feature | Interaction Type | Biological Target Residues | Functional Impact |
---|---|---|---|
Piperazine N1 | Hydrogen bond donor/acceptor | Asp104 (CDK6), Glu146 (bacterial proteins) | Target affinity & kinase selectivity |
4-Methyl group | Hydrophobic/steric | Leu135, Ile310 (COX-2) | Metabolic stability & binding pocket occupancy |
N1-Propionyl carbonyl | Hydrogen bond acceptor | His75 (σ1R), TRP1 | Conformational anchoring |
Piperazine pharmacology has evolved through three distinct eras:
Table 3: Evolution of Key Piperazine-Containing Therapeutics
Era | Representative Drugs | Primary Indications | Structural Innovations |
---|---|---|---|
1950s–1960s | Piperazine citrate | Helminth infections | Unsubstituted piperazine core |
1970s–1990s | Trazodone, Aripiprazole | Depression, Schizophrenia | N-Arylpiperazines, N-alkylpiperazines |
2000s–2020s | Palbociclib, Vortioxetine | Breast cancer, MDD | Complex N,N’-disubstituted piperazines; spiro-fused derivatives |
Compounds Mentioned in Article:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2